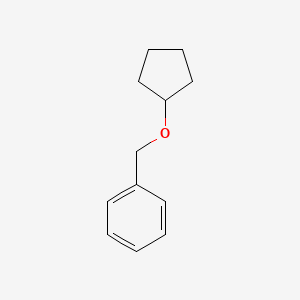
(Cyclopentyloxymethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclopentyloxymethyl)benzene is a chemical compound with the CAS Number: 40843-99-0 and a molecular weight of 176.26 . The IUPAC name for this compound is [(cyclopentyloxy)methyl]benzene .
Molecular Structure Analysis
The molecular structure of (Cyclopentyloxymethyl)benzene is represented by the linear formula C12H16O . For a more detailed analysis of the molecular structure, advanced techniques such as quantum Rice−Ramsperger−Kassel (QRRK) theory and master equation analysis can be used .Chemical Reactions Analysis
While specific chemical reactions involving (Cyclopentyloxymethyl)benzene are not available, benzene, a related compound, undergoes various reactions. These include reactions with OH radicals, leading to significant changes in the molecular structure .Applications De Recherche Scientifique
Benzene Hydroxylation Mechanism : A study focused on the mechanism of benzene hydroxylation by cytochrome P450 enzymes, demonstrating the complex interplay of electrophilic and radical pathways in converting benzene to phenol and other products. This research is crucial for understanding the catalytic processes involving benzene derivatives (de Visser & Shaik, 2003).
Benzene and Its Metabolites in DNA Damage : Research has shown that benzene and its phenolic metabolites can induce oxidative DNA damage, particularly in bone marrow, which is relevant for understanding the genotoxic effects of benzene-related compounds (Kolachana et al., 1993).
Cytochrome P450 2E1 in Benzene Metabolism : Studies on the role of cytochrome P450 2E1 in the metabolism of benzene and toluene suggest that genetic polymorphisms in this enzyme may not significantly affect the metabolic activation of these compounds, providing insights into individual variations in response to benzene exposure (Hanioka et al., 2010).
Nanoparticle Shape Effects on Benzene Hydrogenation : Research on the effects of nanoparticle shape on the catalytic selectivity of benzene hydrogenation highlights the importance of surface chemistry in reactions involving benzene (Bratlie et al., 2007).
Anaerobic Benzene Degradation : A study demonstrated that anaerobic benzene degradation by Dechloromonas strain RCB involves initial hydroxylation followed by carboxylation, providing insights into the mechanisms of benzene biodegradation under anaerobic conditions (Chakraborty & Coates, 2005).
Safety And Hazards
The safety data sheet for a related compound, tert-Butylbenzene, indicates that it is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause genetic defects, cancer, and damage to organs through prolonged or repeated exposure .
Orientations Futures
The future directions in the study of benzene and its derivatives involve the application of toxicogenomics and systems biology in human populations, animals, and in vitro models exposed to a range of levels of benzene . These approaches will inform our understanding of the mechanisms of benzene toxicity and identify additional biomarkers of exposure, early effect, and susceptibility useful for risk assessment .
Propriétés
IUPAC Name |
cyclopentyloxymethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12/h1-3,6-7,12H,4-5,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCOUULIMKYHIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20521328 |
Source


|
| Record name | [(Cyclopentyloxy)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20521328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((Cyclopentyloxy)methyl)benzene | |
CAS RN |
40843-99-0 |
Source


|
| Record name | [(Cyclopentyloxy)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20521328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

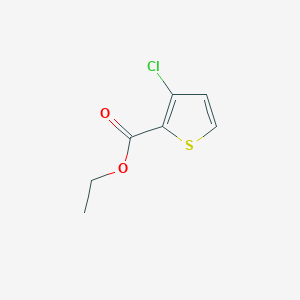
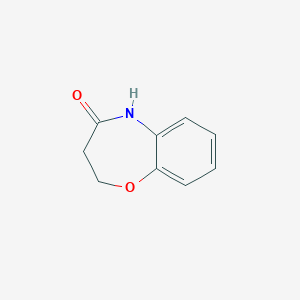
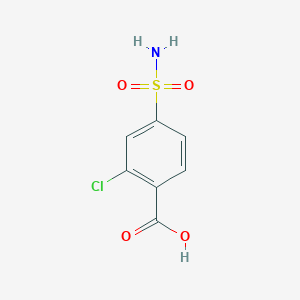
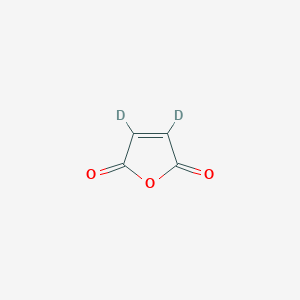
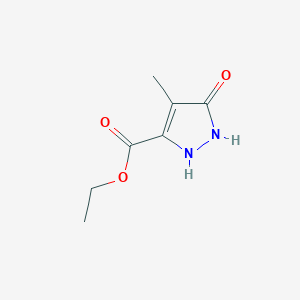
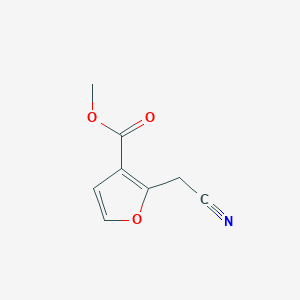
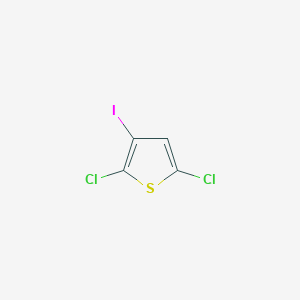
![6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1355090.png)
![4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1355093.png)
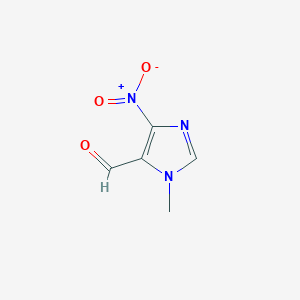
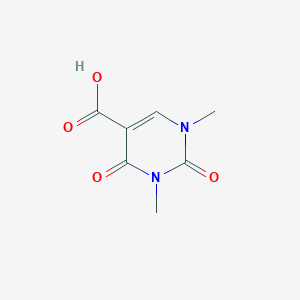


![Acetonitrile, [(4-nitrophenyl)thio]-](/img/structure/B1355109.png)